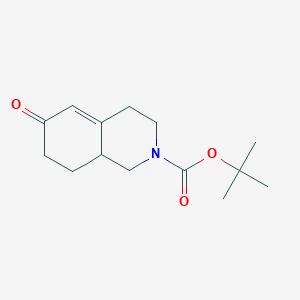

tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate

Description

Nomenclature and IUPAC Classification

The systematic IUPAC name tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate reflects its structural features:

- Core structure : A hexahydroisoquinoline system (a bicyclic framework with one aromatic benzene ring fused to a partially saturated piperidine-like ring).

- Functional groups : A ketone at position 6 (6-oxo) and a tert-butyl carbamate group at position 2 (2-carboxylate).

The molecular formula C₁₄H₂₁NO₃ (molecular weight: 251.32 g/mol) and SMILES notation O=C(N(CCC1=C2)CC1CCC2=O)OC(C)(C)C further define its connectivity.

| Chemical Data | Value |

|---|---|

| CAS No. | 1250442-02-4 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| SMILES | O=C(N(CCC1=C2)CC1CCC2=O)OC(C)(C)C |

| Key Functional Groups | Ketone, carbamate, bicyclic core |

Historical Context in Heterocyclic Chemistry

Isoquinoline derivatives have been pivotal in organic synthesis since the 19th century, with early work on the Bischler–Napieralski reaction enabling cyclization of β-arylethylamides into dihydroisoquinolines. The tert-butyl carbamate group (Boc) emerged in the 20th century as a critical protecting group for amines, stabilizing intermediates during multi-step syntheses. This compound’s development aligns with advancements in stereoselective catalysis and green chemistry, where its saturated core reduces aromaticity-related reactivity challenges while retaining biological relevance.

Structural Relationship to Isoquinoline Alkaloids

The hexahydroisoquinoline core of this compound mirrors the backbone of natural tetrahydroisoquinoline (THIQ) alkaloids, such as morphine and papaverine, which feature a fully saturated piperidine ring fused to a benzene ring. Key distinctions include:

- Saturation : The target compound’s hexahydro designation indicates partial saturation (two double bonds), whereas THIQ alkaloids are fully saturated.

- Substituents : The tert-butyl carbamate at position 2 contrasts with natural alkaloids’ hydroxyl or methyl groups, enabling tailored synthetic modifications.

| Feature | Target Compound | Natural THIQ Alkaloids |

|---|---|---|

| Core Saturation | Partially saturated (hexahydro) | Fully saturated (tetrahydro) |

| Position 2 Substituent | tert-Butyl carbamate | Hydroxyl, methyl, or hydrogen |

| Biological Activity | Synthetic intermediate | Analgesic, antitumor, antimicrobial |

This structural hybridity positions the compound as a synthetic precursor for alkaloid analogs, leveraging the Boc group’s stability for downstream functionalization.

Properties

IUPAC Name |

tert-butyl 6-oxo-1,3,4,7,8,8a-hexahydroisoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h8,11H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXWOSCDWNXSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions and Outcomes

| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-Bromo-4-methoxybenzyl)amide | POCl₃ | 110 | 78 | |

| Phenethylamide with methoxy groups | PPA | 120 | 65 |

The tert-butyl carbamate group is typically introduced via N-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N). This step is critical for preventing undesired side reactions during subsequent oxidations or functionalizations.

Oxidative Ring-Opening and Lactam Formation

A Rh(I)-catalyzed ring-opening cascade has been employed to access advanced intermediates en route to THIQ alkaloids. For the target compound, this strategy involves treating a cyclic ether or lactone with a Rh(I) catalyst, initiating a cascade that forms the hexahydroisoquinoline skeleton. Following ring-opening, N-alkylation with tert-butyl bromoacetate introduces the carboxylate moiety.

Example Protocol:

- Rh(I)-Catalyzed Cascade : A strained bicyclic ether undergoes ring-opening in the presence of [Rh(cod)Cl]₂ and a phosphine ligand, generating a dihydroisoquinoline intermediate.

- N-Alkylation : The intermediate is treated with tert-butyl bromoacetate and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, affording the protected amine.

- Lactamization : Oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC) followed by intramolecular cyclization forms the 6-oxo group.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective synthesis of the hexahydroisoquinoline core has been achieved using chiral auxiliaries. For instance, a chiral benzylamine derivative is condensed with a ketone precursor under Pictet-Spengler conditions, inducing asymmetry at the 8a-position. The tert-butyl group is introduced post-cyclization via Boc protection.

Stereochemical Control Data

| Chiral Auxiliary | Catalyst | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| (S)-α-Methylbenzylamine | Chiral phosphoric acid | 92 | |

| (R)-Phenylethylamine | None (thermal) | 85 |

Reductive Amination and Carbamate Installation

An alternative route involves reductive amination of a keto-amine precursor. The keto group at position 6 is introduced early via oxidation of a secondary alcohol, followed by reductive amination with tert-butyl carbamate.

Stepwise Procedure:

- Keto-Amine Synthesis : Oxidation of 8a-hydroxyhexahydroisoquinoline with Jones reagent (CrO₃/H₂SO₄) yields the 6-oxo derivative.

- Reductive Amination : The ketone reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, forming the secondary amine.

- Boc Protection : Treatment with Boc₂O in dichloromethane (DCM) installs the tert-butyl carbamate group.

Late-Stage Functionalization and Optimization

Post-synthetic modifications are often required to optimize yield and purity. Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard for purification. Recrystallization from tert-butyl methyl ether (MTBE) enhances crystalline purity.

Yield Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Time (Boc) | 12–16 hours | Maximizes N-protection |

| Solvent (Cyclization) | Toluene | Reduces side reactions |

| Catalyst Loading (Rh) | 5 mol% | Balances cost and efficiency |

Chemical Reactions Analysis

Protection/Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group serves as a transient protecting group for the secondary amine in this scaffold. Key transformations include:

-

Deprotection : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, regenerating the free amine for subsequent functionalization .

-

Re-protection : Reintroduction of Boc or other protecting groups (e.g., Cbz) enables selective reactivity at other positions .

Palladium-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to install aryl/heteroaryl substituents:

These reactions leverage the electron-deficient nature of the triflate leaving group and the steric accessibility of the hexahydroisoquinoline core .

Reduction and Oxidation

The 6-oxo group undergoes selective reduction or oxidation to modulate ring saturation and stereochemistry:

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 6-oxo group to a secondary alcohol, enabling further cyclization .

-

Oxidative Functionalization : CrO₃ or Dess-Martin periodinane oxidizes benzylic positions to ketones, critical for constructing polycyclic frameworks .

Cyclization and Annulation

The compound serves as a substrate for ring-forming reactions:

-

Bischler-Napieralski Cyclization : POCl₃ or polyphosphoric acid (PPA) promotes cyclization to form isoquinoline derivatives .

-

Pictet-Spengler Reaction : Acid-catalyzed condensation with aldehydes generates tetrahydroprotoberberine scaffolds .

Example :

-

Treatment with PPA and formaldehyde yields erythrinan alkaloid precursors via intramolecular iminium ion cyclization .

Stereoselective Transformations

Asymmetric hydrogenation and dynamic kinetic resolution are employed to access enantioenriched products:

-

Ru-Catalyzed Hydrogenation : RuCl(p-cymene)[(S,S)-Ts-DPEN] achieves 92% enantiomeric excess (ee) in the synthesis of (R)-configured intermediates .

-

Dynamic Kinetic Resolution : Racemic mixtures are resolved using chiral auxiliaries or catalysts during alkylation steps .

Functional Group Interconversion

The Boc-protected amine and ketone enable diverse derivatization:

Stability and Handling

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit promising anticancer properties. For instance, a related compound demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate could be a valuable scaffold for developing new anticancer agents.

Acetylcholinesterase Inhibition

Compounds with isoquinoline structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. The design of novel inhibitors based on similar frameworks has shown potential in enhancing cognitive functions by increasing acetylcholine levels in the brain . This positions this compound as a candidate for further investigation in neuropharmacology.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can serve as a precursor for various derivatives through functional group modifications.

Synthetic Pathways

- Starting Materials : Utilize readily available isoquinoline derivatives.

- Reactions : Employ methods such as alkylation or acylation to introduce tert-butyl and carboxylate groups.

- Characterization : Use techniques like NMR and mass spectrometry to confirm structural integrity.

Case Study 1: Anticancer Screening

In a recent study focusing on isoquinoline derivatives, researchers synthesized a series of compounds based on the tert-butyl framework and evaluated their anticancer properties against various cell lines. The results indicated that specific modifications could enhance cytotoxicity significantly .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of isoquinoline derivatives in models of Alzheimer’s disease. Compounds exhibiting AChE inhibition were shown to improve cognitive outcomes in animal models . This highlights the therapeutic potential of similar structures.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.

Comparison with Similar Compounds

Substituent Variations: Carbamate vs. Sulfonyl Groups

- Compound 10: 2-(Phenylsulfonyl)-1,3,4,7,8,8a-hexahydroisoquinolin-6(2H)-one Key Difference: Replacement of the tert-butyl carbamate with a phenylsulfonyl group. Impact:

- Reactivity : The sulfonyl group enhances electrophilicity at the adjacent nitrogen, increasing susceptibility to nucleophilic attack compared to the carbamate .

- Acidity : The N–H in Compound 10 is more acidic (pKa ~10–12) due to electron-withdrawing sulfonyl effects, whereas the carbamate in Compound 9 has a less acidic N–H (pKa ~15–17) .

- Synthesis : Compound 10 is derived from Compound 9 via TFA-mediated deprotection and subsequent sulfonylation .

Ring Saturation and Positional Isomerism

- Compound 15: tert-Butyl 6-oxo-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carboxylate Key Difference: Altered ring saturation (positions 3,4,5,6,7,8 vs. 3,4,6,7,8,8a in Compound 9). Impact:

- Conformation : The 8a position in Compound 9 creates a trans-fused bicyclic system, while Compound 15 adopts a cis-fused geometry due to differing saturation patterns .

- Synthesis : Compound 15 is synthesized via Boc protection of precursor 14 using Boc$2$O and Et$3$N in CH$2$Cl$2$, contrasting with the hydrolysis route of Compound 9 .

Functional Group Modifications: Oxo vs. Hydroxy/Amino Groups

- CAS 158984-83-9: tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Key Difference: Replacement of the 6-oxo group with a hydroxyl group. Impact:

- Hydrogen Bonding : The hydroxyl group enables stronger hydrogen bonding (e.g., with solvents or biological targets), enhancing solubility in polar solvents compared to the ketone in Compound 9 .

Reactivity : The hydroxyl group can undergo etherification or esterification, offering diversification pathways absent in Compound 9 .

- CAS 171049-41-5: tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Key Difference: Amino group at position 6 instead of oxo. Impact:

- Synthetic Utility: The amino group serves as a handle for coupling reactions (e.g., amide formation), unlike the inert ketone in Compound 9 .

Halogenated Derivatives

- CAS 1579518-76-5: tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Key Difference: Bromine substitution at position 6. Impact:

- Molecular Weight: Increased molecular weight (328.20 g/mol vs. ~263–270 g/mol for non-halogenated analogs) affects lipophilicity and bioavailability .

Complex Derivatives and Spiro Compounds

Spiro-Fused Systems ()

- Compound 269/270: Spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine] derivatives Key Features: Incorporation of a pyran ring and pyrazino-pyrrolo-pyrimidine core. Impact:

- Synthesis : Requires palladium-catalyzed cross-coupling (e.g., with 5-(4-methylpiperazin-1-yl)pyridin-2-amine), a more advanced route than Compound 9 ’s hydrolysis .

Cyclohepta[hi]isoindole Derivatives ()

- Compound 93c : tert-Butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate

- Key Features : Fused cycloheptane and isoindole rings with methoxy and dimethyl substituents.

- Impact :

- Steric Effects : The 10,10-dimethyl group introduces significant steric hindrance, reducing reactivity at adjacent positions .

- Stereochemistry : Chiral centers (4aR,7R) enable enantioselective interactions, relevant in asymmetric catalysis .

Biological Activity

Tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- CAS Number : 1250442-02-4

Antimicrobial Activity

Recent studies have indicated that certain derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (potential) | |

| Related Isoquinolines | Antibacterial against E. coli and S. aureus |

Cytotoxicity

Tert-butyl 6-oxo compounds have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary results suggest that these compounds may induce apoptosis in tumor cells by activating intrinsic pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induces apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

These findings indicate a promising avenue for further development as anti-cancer agents.

Enzyme Inhibition

Isoquinoline derivatives have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, urease inhibition has been documented in related compounds, which could have implications for treating conditions like peptic ulcers caused by Helicobacter pylori.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : Similar compounds have shown the ability to integrate into bacterial membranes.

- Apoptotic Pathways : Activation of caspases leading to cell death in cancer cells.

- Enzyme Binding : Competitive inhibition of key enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various isoquinoline derivatives against clinical isolates of bacteria. The results demonstrated that certain structural modifications enhanced activity against resistant strains.

- Cytotoxicity in Cancer Research : A series of experiments assessed the cytotoxic effects of tert-butyl derivatives on different cancer cell lines. The data supported the hypothesis that these compounds could serve as lead structures for new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step reactions involving Boc protection, nucleophilic substitution, and cyclization. For example, in a Pd-catalyzed coupling step, tert-butyl 2’-chloro-6’-oxo-spiro derivatives are reacted with amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) under inert atmosphere (N₂) using Pd(OAc)₂/X-Phos as catalysts and Cs₂CO₃ as a base in dioxane at 100°C for 12 hours . Yields are improved by optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to amine) and purification via prep-TLC.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is confirmed using high-resolution mass spectrometry (HRMS, e.g., ESI+ m/z 549 [M + H]⁺) and ¹H/¹³C NMR. For instance, the compound’s stereochemistry is verified by distinct NMR signals (e.g., δ 8.83 ppm for aromatic protons and δ 3.33–3.47 ppm for piperazine CH₂ groups) . Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating intermediates, as seen in the synthesis of tert-butyl spiro-pyrrolo[2,3-d]pyrimidine derivatives .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, structurally similar tert-butyl carboxylates (e.g., RS-2109) are classified under GHS hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ during Boc deprotection steps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model Pd-catalyzed coupling steps (e.g., Buchwald-Hartwig amination). Key parameters include ligand (X-Phos) steric effects, transition-state energy barriers, and charge distribution on the pyrimidine ring. Studies on analogous spirocyclic systems show that electron-withdrawing groups (e.g., oxo) enhance electrophilicity at the C2 position, facilitating nucleophilic attack .

Q. What strategies resolve contradictions in stereochemical outcomes during spirocyclization?

- Methodological Answer : Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, tert-butyl carbamates derived from (4aR,8aR)-octahydroquinoxalin-2(1H)-one retain their stereochemistry during cyclization due to rigid bicyclic frameworks. Diastereomeric ratios are monitored by chiral HPLC, and unwanted isomers are removed via recrystallization (e.g., using i-PrOH/CHCl₃) .

Q. How does this compound serve as a precursor in targeted drug discovery (e.g., kinase inhibitors)?

- Methodological Answer : The spiro-pyrrolo[2,3-d]pyrimidine core is a scaffold for kinase inhibitors. After Boc deprotection (using TFA/DCM), the free amine undergoes Suzuki-Miyaura coupling with boronic esters to introduce pharmacophores (e.g., aryl groups). Bioactivity is assessed via IC₅₀ assays against kinases like EGFR or ALK, with SAR studies focusing on substituent effects at the pyrimidine C4 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.